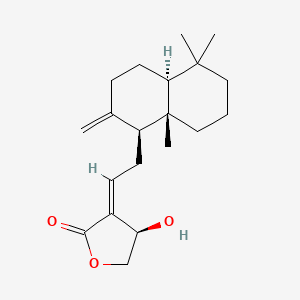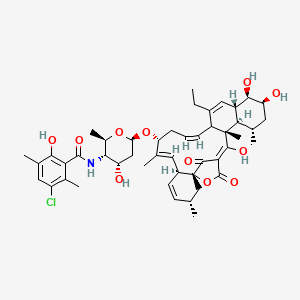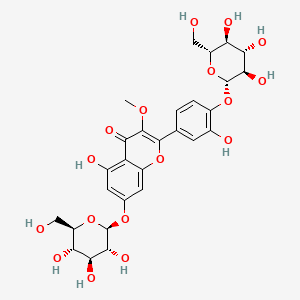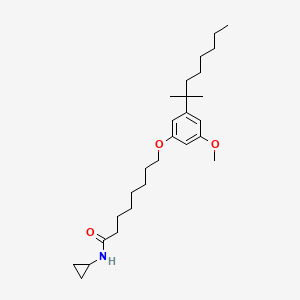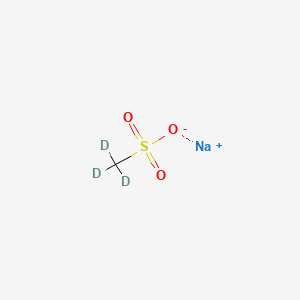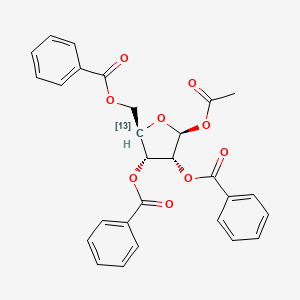
ATM Inhibitor-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATM Inhibitor-4 is a potent and selective inhibitor of the ataxia telangiectasia mutated kinase, a serine/threonine kinase that plays a crucial role in the DNA damage response. This compound has garnered significant attention due to its potential to enhance the therapeutic effects of DNA-damaging agents used in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ATM Inhibitor-4 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
ATM Inhibitor-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
ATM Inhibitor-4 has a wide range of scientific research applications, including:
Mechanism of Action
ATM Inhibitor-4 exerts its effects by selectively inhibiting the catalytic activity of ataxia telangiectasia mutated kinase. This inhibition disrupts the DNA damage response, leading to impaired DNA repair and cell cycle arrest. The molecular targets include various substrates of ataxia telangiectasia mutated kinase involved in DNA repair pathways .
Comparison with Similar Compounds
Similar Compounds
M3541 and M4076: Highly potent and selective inhibitors from a new chemical class, showing remarkable selectivity against other protein kinases.
Uniqueness
ATM Inhibitor-4 is unique due to its specific chemical structure and high selectivity for ataxia telangiectasia mutated kinase. This selectivity minimizes off-target effects and enhances its potential as a therapeutic agent in combination with DNA-damaging treatments .
Properties
Molecular Formula |
C26H29FN6O3 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
1-[2-(3-fluoroazetidin-1-yl)ethyl]-3-[4-[1-(2-methoxyethyl)-3-methyl-2-oxoimidazo[4,5-c]quinolin-8-yl]phenyl]urea |
InChI |
InChI=1S/C26H29FN6O3/c1-31-23-14-29-22-8-5-18(13-21(22)24(23)33(26(31)35)11-12-36-2)17-3-6-20(7-4-17)30-25(34)28-9-10-32-15-19(27)16-32/h3-8,13-14,19H,9-12,15-16H2,1-2H3,(H2,28,30,34) |
InChI Key |
NHAYGJSVNRVADE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)CCOC)C4=CC=C(C=C4)NC(=O)NCCN5CC(C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




